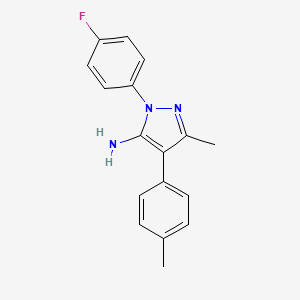
1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or β-keto ester. For instance, the reaction between 4-fluorophenylhydrazine and 4-methylacetophenone under acidic or basic conditions can yield the desired pyrazole ring.
Substitution Reactions: The introduction of the methyl group at the 3-position and the amine group at the 5-position can be achieved through various substitution reactions. Common reagents include methyl iodide for methylation and ammonia or amines for amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can reduce any double bonds or nitro groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- 1-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
- 1-(4-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
1-(4-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and methylphenyl groups, which enhance its chemical stability and biological activity. The fluorine atom can significantly influence the compound’s electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-11-3-5-13(6-4-11)16-12(2)20-21(17(16)19)15-9-7-14(18)8-10-15/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPRFHDLUPXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2C)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
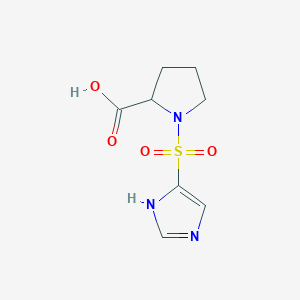
![1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7875600.png)
![1-{[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875606.png)
![1-{[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875627.png)
![1-{[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875643.png)
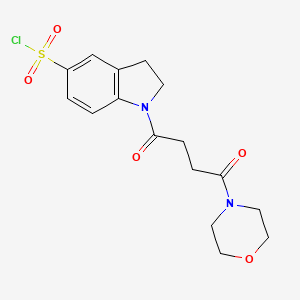
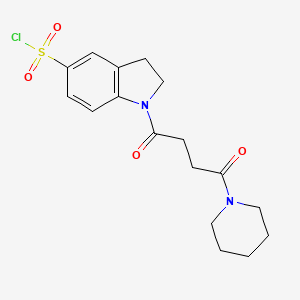
![(methyl{[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7875677.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875685.png)
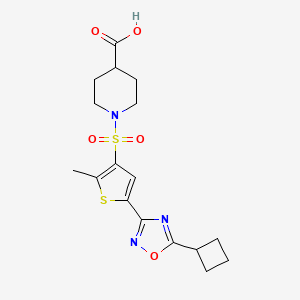
![1-{[5-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875698.png)
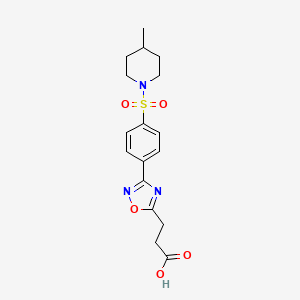
![5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride](/img/structure/B7875708.png)
![2-Methyl-5-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875714.png)
